2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid
Description
2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid is a hydrazone derivative characterized by a propanoic acid backbone substituted with a hydrazinylidene group linked to a 2,4-dichlorophenyl ring. The compound’s structure (molecular formula: C₉H₇Cl₂N₂O₂) combines a carboxylic acid functionality with a hydrazone moiety, making it a versatile scaffold for chemical modifications. Hydrazone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)hydrazinylidene]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-5(9(14)15)12-13-8-3-2-6(10)4-7(8)11/h2-4,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQURFSOMJIGJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721159 | |
| Record name | 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103998-84-1 | |
| Record name | 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Hydrazone Formation from Keto Esters and Hydrazine Derivatives
A well-documented approach involves the reaction of methyl δ-oxo pentanoate derivatives with hydrazine monohydrate to form hydrazide intermediates, followed by condensation with aldehydes to yield N-acyl hydrazones, which upon deprotection afford the target hydrazinylidene acids.
Step 1: Protection of Keto Group
Methyl δ-oxo pentanoate derivatives (1a-e) are reacted with ethylene glycol and triethyl orthoformate in toluene with p-toluenesulfonic acid as a catalyst under reflux for 24 hours to form ketal-protected intermediates (2a-e) with 90–96% yield. This protection prevents undesired side reactions during hydrazine treatment.Step 2: Formation of δ-Ketal Hydrazides
The ketal-protected esters (2a-e) are refluxed with hydrazine monohydrate in absolute ethanol for 6 hours, yielding δ-ketal hydrazides (3a-e) in 95–98% yield.Step 3: Hydrazone Formation
The hydrazides (3a-e) react with aldehydes (such as anisaldehyde or furfural) in DMF under reflux to form δ-ketal N-acyl hydrazones (4a-e, 5a-e, 6a-e) with yields ranging from 51–95%.Step 4: Deprotection to Obtain Final N-Acyl Hydrazones
The ketal protecting groups are removed by treatment with bismuth nitrate pentahydrate in dichloromethane at room temperature for 2–4 hours, yielding the final N-acyl hydrazone derivatives (7a-e, 8a-e, 9a-e) in 98% yield.
This method is adaptable to synthesize this compound by choosing appropriate starting materials bearing the 2,4-dichlorophenyl group.
Direct Condensation of 2,4-Dichlorophenyl Hydrazine with Keto Acids
Another approach involves the direct reaction of 2,4-dichlorophenyl hydrazine with keto acids or their esters under reflux conditions in solvents such as ethanol or benzene. For example, refluxing 2,4-dichlorophenyl hydrazine with ethyl acetoacetate or ethyl benzoylacetate leads to hydrazone formation, which can be hydrolyzed to the corresponding acids.
This method typically requires prolonged reflux (up to 10 hours) and may produce moderate to high yields depending on reaction conditions.
Purification is usually achieved by recrystallization from ethanol or other suitable solvents.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Protection-Hydrazone-Deprotection | Protection of keto group, hydrazide formation, hydrazone condensation, deprotection | Reflux in toluene, ethanol, DMF; room temp deprotection | 90–98 | High yield, good selectivity, multi-step |
| Direct Condensation | Reaction of 2,4-dichlorophenyl hydrazine with keto acid/ester | Reflux in ethanol or benzene, 5–10 hrs | Moderate to high (50–85) | Simpler, but may have side reactions |
| Catalytic Halogenation & Micropressure | Alkylation, halogenation, micropressure reaction with catalysts | 50–160°C, inert atmosphere, sealed reactor | Variable (35–99) | Complex, for halogenated derivatives |
Research Findings and Analysis
Protection of the keto group significantly improves the yield and purity of hydrazone products by preventing unwanted side reactions with hydrazine, as demonstrated by yields improving from 45–50% to over 90%.
The use of bismuth nitrate pentahydrate as a mild deprotecting agent allows efficient removal of ketal groups without decomposing the hydrazone functionality.
Direct condensation methods are simpler but require careful control of reaction time and temperature to avoid byproducts and ensure high conversion rates.
Catalytic methods involving halogenation and micropressure reactions are more suitable for complex derivatives and require specialized equipment but can achieve high purity and yield for halogenated hydrazinylidene acids.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into biological processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. It may be used as a precursor for the synthesis of drugs that target specific diseases or conditions.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Molecular Formula : C₁₁H₉Cl₂N₃O₂
- Molecular Weight : 286.11 g/mol
- Key Features : Replaces the hydrazinylidene group with a 1,2,4-triazole ring. The triazole moiety introduces additional hydrogen-bonding capabilities, which may enhance binding to enzymatic targets.
2-[(2,4-Dichlorophenyl)amino]propanoic Acid
- Molecular Formula: C₉H₉Cl₂NO₂
- Molecular Weight : 234.08 g/mol
- Key Features: Substitutes the hydrazinylidene group with an amino (-NH₂) group.
(2E)-2-[2-(Cyclohexylcarbamothioyl)-hydrazinylidene]propanoic Acid
- Molecular Formula : C₁₀H₁₆N₄O₂S
- Molecular Weight : 280.33 g/mol
- Key Features : Incorporates a thiourea (carbamothioyl) group and cyclohexyl substituent. The thiourea group enhances hydrogen-bonding and metal-binding capacity, while the cyclohexyl group increases hydrophobicity.
- Structural Insights : Crystal packing studies reveal intramolecular N–H⋯N hydrogen bonds and planar CN₃S motifs, which stabilize the molecule and influence its supramolecular assembly .
Functional Analogues
Sodium 2-{[1-(2,4-Dichlorophenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic Acid (Compound IV)
- Molecular Formula: C₉H₇Cl₂NO₄S (sodium salt)
- Key Features: A Schiff base derivative with a sulfonic acid group instead of propanoic acid. The sulfonate group increases water solubility, which may improve bioavailability.
- Biological Activity : Demonstrates antimicrobial activity against Klebsiella pneumoniae (MIC = 0.125 mg/mL) and Staphylococcus aureus (MIC = 0.180 mg/mL), suggesting stronger efficacy than hydrazone derivatives lacking sulfonate groups .
Ethyl Chloro[(2,4-dichlorophenyl)hydrazono]acetate
- Molecular Formula : C₁₀H₈Cl₃N₂O₂
- Molecular Weight : 306.54 g/mol
- Key Features: Ester derivative with an ethyl group replacing the carboxylic acid.
- Applications : Used as an intermediate in pesticide synthesis, highlighting the role of hydrazone derivatives in agrochemical development .
Physicochemical Properties
Key Insights :
- The carboxylic acid group in the target compound improves water solubility compared to ester derivatives.
- Sulfonate-containing analogues (e.g., Compound IV) exhibit higher polarity, favoring aqueous environments .
Biological Activity
2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid, also known as 2,4-Dichlorophenyl hydrazone propanoic acid, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 103998-84-1
- Molecular Formula : C9H8Cl2N2O2
- Molecular Weight : 233.08 g/mol
The structure of this compound features a hydrazone linkage, which is known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
-
Antimicrobial Properties :
- Research indicates that derivatives of dichlorophenyl compounds exhibit antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in treating infections.
-
Anticancer Activity :
- Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | A study demonstrated that derivatives of 2,4-dichlorophenyl compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |
| Cancer Cell Apoptosis Induction | In vitro studies showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cell lines, leading to apoptosis. |
Toxicological Studies
Toxicological assessments have revealed that while the compound shows promise for therapeutic applications, it also poses risks. The following points summarize key findings:
- Cytotoxicity : High concentrations can lead to cytotoxic effects in non-target cells.
- Carcinogenic Potential : Some studies suggest that prolonged exposure may increase the risk of carcinogenic effects due to its structural similarity to known carcinogens.
Environmental Impact
Research indicates that compounds similar to this compound can persist in the environment and bioaccumulate in aquatic organisms. This raises concerns about their ecological impact and necessitates further investigation into their degradation pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[2-(2,4-dichlorophenyl)hydrazinylidene]propanoic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted phenylhydrazines and propanoic acid derivatives. Key steps include:
- Hydrazone Formation : Reacting 2,4-dichlorophenylhydrazine with a β-keto acid (e.g., pyruvic acid) under acidic conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (δ 12.5 ppm for carboxylic proton, δ 8.2–7.3 ppm for aromatic protons) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats. Use fume hoods for weighing and reactions .
- Decontamination : Immediately wash skin with 5% sodium bicarbonate solution if exposed. Contaminated clothing must be laundered separately using industrial-grade detergents .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer :
- Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., DFT/B3LYP/6-31G*). Key IR bands: ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch) .
- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 283.02 (calculated exact mass: 282.06) using ESI-MS .
Advanced Research Questions
Q. What strategies optimize the brain permeability of this compound for CNS-targeted drug development?
- Methodological Answer :
- Structural Modifications : Introduce methyl or trifluoromethyl groups to enhance lipophilicity (logP < 3 via MarvinSketch prediction). Reduce hydrogen-bond donors (e.g., esterify the carboxylic acid) to improve blood-brain barrier penetration .
- In Silico Screening : Use PAMPA-BBB assays or molecular docking with P-glycoprotein models to predict efflux susceptibility .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify discrepancies. For example, high plasma binding (>95%) may reduce free drug availability in vivo .
- Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation of the hydrazone group) that alter activity .
Q. What advanced techniques characterize its solid-state structure and polymorphism?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in DMSO/water (1:4). Resolve structure using SHELX-97 with R₁ < 0.05. Key parameters: C8–N2 bond length ~1.28 Å (indicative of hydrazone tautomer) .
- DSC/TGA : Identify polymorphs by detecting endothermic peaks (melting points ±5°C variation) and thermal decomposition profiles .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
- Methodological Answer :
- CYP Inhibition Assays : Use recombinant CYP3A4/2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values <10 µM suggest high interaction risk .
- Docking Studies : Align the compound’s hydrazone moiety with heme iron in CYP active sites (AutoDock Vina, ΔG < -7 kcal/mol indicates strong binding) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show cytotoxicity at similar concentrations?
- Methodological Answer :
- Dose-Response Curves : Perform MTT assays on primary vs. cancer cell lines (e.g., RAW 264.7 vs. HeLa). Cytotoxicity (EC₅₀ < 50 µM) may mask anti-inflammatory effects (e.g., TNF-α inhibition at 10–20 µM) .
- Redox Profiling : Measure ROS generation (DCFDA assay) to determine if cytotoxicity is oxidative stress-mediated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
